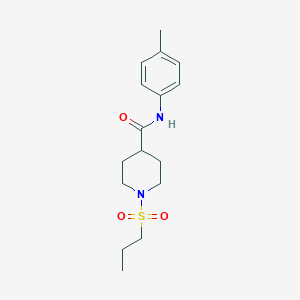
2-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-ETHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-ETHANONE is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-ETHANONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazole Ring: Starting with a suitable precursor, the triazole ring can be formed through cyclization reactions.
Bromination and Nitration: The triazole ring is then brominated and nitrated under controlled conditions to introduce the bromo and nitro groups.
Coupling with Benzodioxin: The final step involves coupling the triazole derivative with a benzodioxin moiety through a condensation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group.
Reduction: Reduction of the nitro group to an amine is a common reaction.
Substitution: The bromo group can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation or using reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The presence of the nitro and bromo groups might enhance its binding affinity or specificity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-chloro-3-nitro-1H-1,2,4-triazol-1-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone
- 2-(5-bromo-3-amino-1H-1,2,4-triazol-1-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone
Uniqueness
The unique combination of the bromo and nitro groups on the triazole ring, along with the benzodioxin moiety, might confer specific biological activities or chemical reactivity that distinguishes it from similar compounds.
Properties
Molecular Formula |
C12H9BrN4O5 |
|---|---|
Molecular Weight |
369.13 g/mol |
IUPAC Name |
2-(5-bromo-3-nitro-1,2,4-triazol-1-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone |
InChI |
InChI=1S/C12H9BrN4O5/c13-11-14-12(17(19)20)15-16(11)6-8(18)7-1-2-9-10(5-7)22-4-3-21-9/h1-2,5H,3-4,6H2 |
InChI Key |
UVHLPKUCKQBBNX-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CN3C(=NC(=N3)[N+](=O)[O-])Br |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CN3C(=NC(=N3)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3,4-Dimethoxyphenyl)-2-oxoethyl 3-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B285284.png)


![ethyl 4-{[4-(1-azepanylsulfonyl)benzoyl]amino}benzoate](/img/structure/B285287.png)
![N-{2-[(diethylamino)carbonyl]phenyl}-4-methoxy-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B285290.png)
![N-[2-(cyclohexylcarbamoyl)phenyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B285291.png)
![2-(4-Bromophenyl)-2-oxoethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B285292.png)
![N-(2-hydroxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B285293.png)



![2-chloro-5-[4-chloro-3-(furan-2-ylmethylsulfamoyl)phenyl]sulfonyl-N-(furan-2-ylmethyl)benzenesulfonamide](/img/structure/B285301.png)
![2-[3-(4-Morpholinylsulfonyl)phenyl]-2-oxoethyl 4-[(4-bromophenyl)sulfonyl]benzoate](/img/structure/B285305.png)
